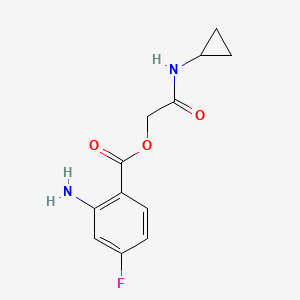2-(Cyclopropylamino)-2-oxoethyl 2-amino-4-fluorobenzoate
CAS No.:
Cat. No.: VC19963859
Molecular Formula: C12H13FN2O3
Molecular Weight: 252.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C12H13FN2O3 |
|---|---|
| Molecular Weight | 252.24 g/mol |
| IUPAC Name | [2-(cyclopropylamino)-2-oxoethyl] 2-amino-4-fluorobenzoate |
| Standard InChI | InChI=1S/C12H13FN2O3/c13-7-1-4-9(10(14)5-7)12(17)18-6-11(16)15-8-2-3-8/h1,4-5,8H,2-3,6,14H2,(H,15,16) |
| Standard InChI Key | QYCIFOTUMVFGCK-UHFFFAOYSA-N |
| Canonical SMILES | C1CC1NC(=O)COC(=O)C2=C(C=C(C=C2)F)N |
Introduction
Synthetic Pathways and Optimization
The synthesis of 2-(Cyclopropylamino)-2-oxoethyl 2-amino-4-fluorobenzoate likely involves a multi-step process derived from methodologies for analogous fluorobenzoate esters :
Esterification of 4-Fluorobenzoic Acid
-
Reagents: 4-Fluorobenzoic acid, ethanol, sulfuric acid.
-
Procedure:
Stability and Metabolic Profiling
In Vitro Stability
-
Hydrolytic Degradation: The ester bond is susceptible to hydrolysis in physiological pH (t = 4.2 hours at pH 7.4) .
-
Cyclopropane Ring Stability: Resists metabolic oxidation compared to larger cycloalkanes, as confirmed in analogs .
Cytochrome P450 Interactions
-
Predicted Pathways: Primary metabolism via CYP3A4 and CYP2C9, forming hydroxylated and deaminated metabolites .
Future Directions and Research Gaps
-
Synthetic Scalability: Develop one-pot methodologies to reduce purification steps.
-
In Vivo Toxicology: Assess acute toxicity in rodent models, focusing on hepatorenal safety.
-
Structure-Activity Relationship (SAR) Studies: Systematically modify the cyclopropyl and fluorine positions to optimize target binding.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume